Otamixaban is a synthetically derived, parenteral, small molecule that acts as a direct and selective inhibitor of Factor Xa (FXa) [, , ]. It is classified as an anticoagulant due to its ability to inhibit the coagulation cascade [, ]. In scientific research, otamixaban serves as a valuable tool for investigating the mechanisms of coagulation and the potential therapeutic benefits of FXa inhibition [, , , , ].
Otamixaban is classified under anticoagulants, specifically as a direct factor Xa inhibitor. It was developed by Sanofi-Aventis and is currently in late-stage clinical development for treating acute coronary syndrome . Its mechanism targets the coagulation cascade, effectively preventing thrombin formation, which is critical in clot formation.
The synthesis of Otamixaban involves several key steps that utilize chiral ligands and asymmetric synthesis techniques. One notable method includes the chiral ligand-controlled asymmetric conjugate addition of lithium amides to carbonyl compounds, which is pivotal in forming the β-amino acid derivatives necessary for Otamixaban .
Key Synthetic Steps:
The yield reported for some intermediates in the synthesis process can reach up to 93%, demonstrating the efficiency of the methods employed .
The molecular structure of Otamixaban can be characterized by its specific arrangement of atoms that confer its biological activity. The compound features a complex framework that includes multiple functional groups contributing to its interaction with factor Xa.
Structural Characteristics:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm the structure and purity of Otamixaban .
Otamixaban primarily participates in biochemical reactions as an inhibitor of factor Xa. The inhibition process involves competitive binding to the active site of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin.
Key Reaction Mechanism:
In vitro studies have shown that Otamixaban can effectively reduce thrombin generation in various models, underscoring its potential therapeutic efficacy .
Otamixaban's mechanism of action revolves around its ability to selectively inhibit factor Xa. This inhibition disrupts the coagulation cascade at a pivotal point, leading to decreased thrombin generation and subsequent clot formation.
Mechanistic Insights:
This mechanism positions Otamixaban as a promising candidate for managing conditions associated with thrombosis .
Otamixaban possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic application.
Key Properties:
These properties are crucial for formulation development and determining appropriate delivery methods for clinical use .
Otamixaban's primary application lies in its use as an anticoagulant for managing acute coronary syndrome. Its ability to inhibit thrombin generation makes it suitable for preventing thromboembolic events in patients at risk.
Potential Applications Include:
The ongoing clinical trials continue to evaluate its safety profile and efficacy compared to existing anticoagulants, potentially expanding its role in therapeutic regimens .
Otamixaban ((2R,3R)-N-(3-carbamimidoylphenyl)-3-[(3-carbamimidoylphenyl)methyl]-4-methoxy-4-oxobutanamide) is a potent, competitive, and reversible synthetic inhibitor of coagulation Factor Xa (FXa). It exhibits high binding affinity with a dissociation constant (Ki) of 0.5 nM against human FXa [4] [5]. Structurally, otamixaban features a central N-amidated glycine scaffold flanked by two meta-amidinophenyl groups. This configuration enables optimal interaction with FXa’s active site: the S1 pocket accommodates one amidinophenyl group through ionic bonding with Asp189, while the S4 pocket engages the second amidinophenyl moiety via hydrophobic interactions (Tyr99, Phe174, Trp215) [4] [10].
Table 1: Selectivity Profile of Otamixaban Against Serine Proteases
Enzyme | Ki (nM) | Selectivity Ratio (vs. FXa) |
---|---|---|
Factor Xa | 0.5 | 1 |
Thrombin (FIIa) | >100,000 | >200,000 |
Trypsin | 4,200 | 8,400 |
Plasmin | >100,000 | >200,000 |
This architecture confers exceptional selectivity—otamixaban inhibits FXa >200,000-fold more potently than thrombin and >8,400-fold more than trypsin [4]. Crucially, it inhibits both free FXa and FXa bound within the prothrombinase complex (FXa-FVa-Ca2+-phospholipid), disrupting thrombin generation at its amplification phase [4] [8].
Beyond its anticoagulant role, otamixaban inhibits the type II transmembrane serine protease TMPRSS2, a host cell protease critical for viral entry of SARS-CoV-2. Biochemical assays reveal otamixaban suppresses TMPRSS2 with an IC50 of ~18.7 µM—significantly higher than covalent inhibitors like camostat (IC50 = 151 nM) [1] [6]. However, in precision-cut human lung slices (PCLS), it inhibits SARS-CoV-2 infection with potency comparable to camostat, suggesting tissue-specific pharmacodynamic advantages [1].
Synergistic effects emerge when otamixaban is combined with sub-nanomolar concentrations of camostat or nafamostat. In Calu-3 lung cells, combining 10 µM otamixaban with 1 nM camostat achieves 80% inhibition of viral entry (vs. 36% with otamixaban alone). The Combination Index (CI) at 50% inhibition is 0.040, indicating strong synergism [6]. This synergy likely arises from simultaneous targeting of TMPRSS2 and an orthogonal protease—potentially FXa, which directly cleaves SARS-CoV-2 spike protein to facilitate membrane fusion [1] [9].
Otamixaban operates as a competitive inhibitor of FXa by directly occupying the enzyme’s S1 and S4 substrate-binding pockets without covalent modification [4] [10]. This reversibility distinguishes it from covalent TMPRSS2 inhibitors like nafamostat, which forms an acyl-enzyme intermediate with the catalytic serine (Ser441) [2] [7]. Kinetic analyses demonstrate otamixaban’s rapid association/dissociation kinetics with FXa (kon = 2.1 × 107 M−1s−1; koff = 0.01 s−1), enabling immediate but transient inhibition [4].
Table 2: Binding Kinetics of Otamixaban vs. Reference Inhibitors
Inhibitor | Target | Mechanism | Ki/IC50 | Kinetic Profile |
---|---|---|---|---|
Otamixaban | FXa | Competitive, Reversible | 0.5 nM | Rapid kon/slow koff |
Rivaroxaban | FXa | Competitive, Reversible | 0.7 nM | Similar to otamixaban |
Nafamostat | TMPRSS2 | Covalent | 11.8 nM | Irreversible |
For TMPRSS2, otamixaban exhibits non-competitive kinetics, suggesting binding outside the catalytic triad. Molecular dynamics simulations (109 µs aggregate sampling) reveal otamixaban stabilizes TMPRSS2’s LDL receptor domain, allosterically perturbing the catalytic domain [1] [6]. This dual-targeting capability—competitive for FXa, non-competitive for TMPRSS2—underscores its mechanistic versatility.
A key pharmacologic advantage of otamixaban is its capacity to inhibit FXa embedded within the prothrombinase complex. This multi-protein assembly (FXa-FVa-Ca2+-phospholipid) enhances FXa catalytic efficiency by >300,000-fold. Otamixaban binds FXa in this complex with only a 2-fold reduction in affinity (Ki = 1.1 nM vs. 0.5 nM for free FXa) [4] [8]. Structural analyses indicate that otamixaban’s flexible glycine linker accommodates conformational shifts in FXa when FVa binds, allowing sustained S1 and S4 pocket occupancy [10].
This allosteric modulation disrupts prothrombinase-mediated feedback amplification of coagulation. In vivo, otamixaban reduces thrombus formation in porcine and rodent models at plasma concentrations of 100–300 ng/mL without affecting bleeding time, highlighting its therapeutic window [4] [8]. Its efficacy against complex-bound FXa contrasts with indirect inhibitors (e.g., fondaparinux), which only target free FXa [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7